N-(3-acetylphenyl)-2-[2-(3-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide
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Overview
Description
N-(3-acetylphenyl)-2-[2-(3-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1-yl]acetamide is a complex organic compound that belongs to the class of acetamides. This compound is characterized by its unique structure, which includes a pyrimidinyl ring, a fluorophenyl group, and an acetylphenyl group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-2-[2-(3-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1-yl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidinyl ring, followed by the introduction of the fluorophenyl and acetylphenyl groups. Common reagents used in these reactions include acetic anhydride, fluorobenzene, and various catalysts to facilitate the reactions under controlled conditions such as temperature and pH.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful monitoring of reaction conditions to ensure consistency. Techniques such as crystallization and chromatography might be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-2-[2-(3-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction could involve the conversion of the hydroxyethyl group to a carbonyl group.
Reduction: The compound might be reduced to form different derivatives.
Substitution: The acetyl or fluorophenyl groups could be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, typically involving specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone derivative, while substitution could produce a variety of functionalized compounds.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigating its potential as a therapeutic agent due to its unique structure.
Industry: Possible use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism by which N-(3-acetylphenyl)-2-[2-(3-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1-yl]acetamide exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, altering biochemical pathways, or modulating cellular processes. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other acetamides or pyrimidinyl derivatives with different substituents. Examples could be:
- N-(3-acetylphenyl)-2-[2-(3-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1-yl]acetamide
- N-(3-acetylphenyl)-2-[2-(3-methylphenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1-yl]acetamide
Uniqueness
What sets N-(3-acetylphenyl)-2-[2-(3-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1-yl]acetamide apart is its specific combination of functional groups, which may confer unique chemical and biological properties. This uniqueness could make it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C23H22FN3O4 |
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Molecular Weight |
423.4 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-2-[2-(3-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C23H22FN3O4/c1-14-20(9-10-28)23(31)27(22(25-14)17-6-3-7-18(24)11-17)13-21(30)26-19-8-4-5-16(12-19)15(2)29/h3-8,11-12,28H,9-10,13H2,1-2H3,(H,26,30) |
InChI Key |
CASHIVBKOKKTKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C(=N1)C2=CC(=CC=C2)F)CC(=O)NC3=CC=CC(=C3)C(=O)C)CCO |
Origin of Product |
United States |
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